molecular formula C18H20N4O4S B118349 Des(methoxycarbonyl) Febantel CAS No. 92088-58-9

Des(methoxycarbonyl) Febantel

Cat. No.: B118349
CAS No.: 92088-58-9
M. Wt: 388.4 g/mol
InChI Key: BKUWUQNLCHLEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des(methoxycarbonyl) Febantel is a derivative of Febantel, a broad-spectrum anthelmintic used primarily in veterinary medicine. It is known for its efficacy against gastrointestinal nematodes and lungworms in livestock. The compound is characterized by its molecular formula C18H20N4O4S and a molecular weight of 388.44 g/mol .

Mechanism of Action

Target of Action

Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .

Mode of Action

This compound acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .

Pharmacokinetics

It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .

Result of Action

The primary result of this compound’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des(methoxycarbonyl) Febantel involves several steps. Initially, O-methyl isourea methyl carbamate reacts with dimethyl carbonate to form O-methyl isourea diamino methyl carbamate. This intermediate then reacts with 2-amino-5-thiophenyl-(2-methoxy) acetanilide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve solvent-based recrystallization, thermal and mechanical treatments, and spray drying. The anti-solvent method and crystallization from isopropanol are also employed to obtain the desired polymorphic forms .

Chemical Reactions Analysis

Types of Reactions: Des(methoxycarbonyl) Febantel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Des(methoxycarbonyl) Febantel is primarily used in veterinary medicine as an anthelmintic. It is effective against a wide range of gastrointestinal nematodes and lungworms. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and efficacy of Febantel formulations .

Comparison with Similar Compounds

Uniqueness: Des(methoxycarbonyl) Febantel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound, Febantel. This makes it a valuable impurity reference standard in pharmaceutical research .

Properties

IUPAC Name

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUWUQNLCHLEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524196
Record name Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92088-58-9
Record name Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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